molecular formula C17H13BrN2O B2558990 (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide CAS No. 933800-19-2

(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide

Cat. No. B2558990
CAS RN: 933800-19-2
M. Wt: 341.208
InChI Key: GIDBUZGWLNIYCF-XNTDXEJSSA-N
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Description

The compound is a derivative of benzyl and bromophenyl groups with a cyano group and a propenamide moiety. It likely possesses aromatic properties due to the presence of the benzyl and bromophenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . These compounds often crystallize in the monoclinic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various spectroscopic methods, such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy .

Scientific Research Applications

Thermodynamic Properties

The study by Sobechko et al. (2017) investigated the thermodynamic properties of compounds closely related to (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide. They examined the dissolution properties in various organic solvents, providing insights into its potential applications in chemical processes and formulations (Sobechko et al., 2017).

Conformational Studies

Kumar et al. (2014) conducted conformational studies on similar compounds, which are crucial for understanding the chemical and physical properties of these molecules. This research can guide the development of new materials and pharmaceuticals (Kumar et al., 2014).

Optical Properties

The research by Song et al. (2015) on derivatives of 3-aryl-2-cyano acrylamide, which is structurally related to this compound, revealed unique optical properties due to different stacking modes. This highlights potential applications in materials science, particularly in photonic and electronic devices (Song et al., 2015).

Hydrogen-Bonded Structures

Calderón et al. (2006) studied the hydrogen-bonded structures in compounds similar to this compound. Understanding these interactions is critical in the design of novel materials and pharmaceuticals (Calderón et al., 2006).

Dibenzyl Bromophenols

Research by Xu et al. (2004) on dibenzyl bromophenols, which share structural similarities, indicated potential in vitro cytotoxicity against human cancer cell lines. This suggests possible applications in developing anticancer agents (Xu et al., 2004).

Histone Deacetylase Inhibitors

Mai et al. (2004) explored 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. This research opens avenues for using similar compounds in therapeutic applications, particularly in treating cancers and other diseases associated with histone deacetylation (Mai et al., 2004).

Mechanism of Action

The mechanism of action is typically determined based on the intended use of the compound. For example, many bioactive aromatic compounds bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .

Safety and Hazards

Safety data sheets of similar compounds suggest that they may be harmful if swallowed or in contact with skin . They should be handled with appropriate personal protective equipment and stored properly .

Future Directions

The future directions for this compound would depend on its intended use. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

(E)-N-benzyl-3-(4-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-16-8-6-13(7-9-16)10-15(11-19)17(21)20-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDBUZGWLNIYCF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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